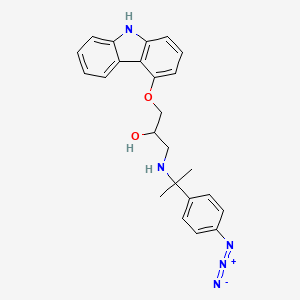![molecular formula C11H8N2 B1220188 Pyrrolo[1,2-a]quinoxaline CAS No. 234-95-7](/img/structure/B1220188.png)
Pyrrolo[1,2-a]quinoxaline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been explored through various catalytic methods, highlighting the versatility of this compound. For instance, a FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers demonstrates an efficient approach to construct these derivatives, emphasizing the functionalization of C(sp3)-H bonds and the formation of C-C and C-N bonds (An et al., 2017). Another notable method involves a Brønsted acid-catalyzed cleavage of C-C bonds, providing a convenient one-pot domino reaction for direct synthesis (Xie et al., 2016).
Molecular Structure Analysis
The structural intricacy of this compound is fundamental to its chemical behavior. The fused ring system imparts stability and reactivity, facilitating various chemical transformations. Its structure has been efficiently utilized in synthesis strategies, such as Lewis acid-catalyzed reactions for generating 4-(1-hydroxyalkyl) derivatives, showcasing the compound's adaptability in organic synthesis (Kobayashi et al., 1998).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and functional group tolerance. A transition metal-free synthesis utilizing α-amino acids illustrates the compound's wide substrate scope and the formation of new C-C and C-N bonds (Liu et al., 2017). Moreover, its reactivity is showcased in one-pot three-component reactions, providing a straightforward approach to its synthesis (Wang et al., 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are crucial for its application in material science and pharmaceuticals, although specific details on these physical properties are not directly covered in the sourced papers.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with different chemical reagents, stability under various conditions, and potential for functionalization, make it a versatile compound for organic synthesis. The development of environmentally friendly synthesis methods, such as aerobic oxidative synthesis without metals and additives, underscores its adaptability and significance in sustainable chemistry (Li et al., 2017).
Wissenschaftliche Forschungsanwendungen
Diversification and Synthesis
- Direct Halogenation: Pyrrolo[1,2-a]quinoxalines have been utilized in the selective chlorination and bromination of the C1–H bond, enabling the diversification of these compounds. This development is important for pharmaceutical research and organic synthesis, as various functional groups like fluoro, chloro, and methylthio are compatible with this method. Heterocycles such as furan, thiophene, or pyridine at the C4 positions of pyrrolo[1,2-a]quinoxalines are also compatible with these conditions (Le et al., 2021).
- Iodine-Catalyzed Synthesis: An approach based on an oxidative reaction of 1-(2-aminophenyl) pyrroles or 2-(3-methyl-1H-1-indolyl) aniline with benzylamines, using O-2 as an oxidant and iodine as a catalyst, has been developed for the synthesis of pyrrolo- and indolo[1,2-a]quinoxalines (Wang et al., 2015).
Environmental Considerations
- Environmentally Friendly Synthesis: An environmentally benign protocol for synthesizing pyrrolo[1,2-a]quinoxalines using oxygen as the oxidant has been developed. This method is notable for its simplicity, clean oxidant, and mild reaction conditions, and is applicable to both aromatic and aliphatic aldehydes (Wang et al., 2016).
Biomedical Research
- Antimycobacterial Activity: Pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives have been synthesized and evaluated for their in vitro antimycobacterial activity. Certain compounds showed significant activity against Mycobacterium tuberculosis (Guillon et al., 2004).
- Antimalarial Activity: Pyrrolo[1,2-a]quinoxalines have been synthesized and tested for their in vitro activity on the erythrocytic development of Plasmodium falciparum strains. Some derivatives, particularly bispyrrolo[1,2-a]quinoxalines, showed superior antimalarial activity compared to monopyrrolo[1,2-a]quinoxalines (Guillon et al., 2004).
Novel Synthesis Approaches
- Elemental Sulfur Mediated Synthesis: A method has been described for coupling 1-(2-nitroaryl)pyrroles and arylacetic acids, in the presence of elemental sulfur, to furnish pyrrolo[1,2-a]quinoxalines. This method is compatible with various functionalities, including ester, nitrile, halogen, and nitro groups (Nguyen et al., 2021).
Safety and Hazards
When handling Pyrrolo[1,2-a]quinoxaline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
By analyzing the advantages and disadvantages of existing catalyst systems, the prospects of new catalysts and methods for the synthesis of Pyrrolo[1,2-a]quinoxaline are presented . This compound and its derivatives have excellent biological activity and photoelectric properties, and are widely used in the fields of pharmaceutical preparations and organic electroluminescence . This suggests a promising future for this compound in medicinal chemistry and optoelectronic materials.
Wirkmechanismus
Target of Action
Pyrrolo[1,2-a]quinoxaline and its derivatives have been found to interact with a variety of biological targets. These include 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes such as RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, DNA repair, and enzymatic regulation.
Mode of Action
It is known that these compounds can act asligands for certain receptors (such as 5-HT3 receptors), inhibitors of certain enzymes and kinases (like human protein kinase CK2 and AKT kinase), and activators of others (like Sirt6) . These interactions can lead to changes in the activity of these targets, influencing various cellular processes.
Biochemical Pathways
This compound can affect several biochemical pathways through its interaction with its targets. For instance, by acting as a ligand for 5-HT3 receptors, it can influence serotonin signaling pathways . As an inhibitor of protein kinases like CK2 and AKT, it can affect cell signaling pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
The design and synthesis of this compound derivatives often aim to improve these properties to enhance bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action can be diverse, depending on the specific derivative and its targets. Some derivatives have shown antiparasitic (antimalarial, anti-Leishmania) and antifungal activities . Others have demonstrated analgesic , antileukemic , and tuberculostatic activities . Certain this compound derivatives have also been used as fluorescent probes .
Biochemische Analyse
Biochemical Properties
Pyrrolo[1,2-a]quinoxaline plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. Notably, this compound derivatives have been identified as inhibitors of human protein kinase CK2, AKT kinase, and enzymes such as RAD51, FAAH, and MAGL . These interactions are primarily inhibitory, affecting the activity of these enzymes and altering cellular processes. Additionally, this compound derivatives have been used as ligands for 5-HT3 receptors, indicating their potential role in neurotransmission and signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have shown antiproliferative activity against cancer cell lines such as K562, U937, and MCF7 . These compounds can induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents. Furthermore, this compound derivatives have been reported to affect cell signaling pathways, including those involving protein kinases and receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound derivatives can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound derivatives to protein kinase CK2 results in the inhibition of its activity, which in turn affects downstream signaling pathways . Additionally, these compounds can interact with DNA and RNA, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound derivatives can impact their long-term effects on cellular function. For instance, the stability of these compounds in various solvents and under different conditions can influence their efficacy and potency . Long-term studies have also indicated that this compound derivatives can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound derivatives can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and reduction reactions, which can influence its activity and efficacy . This compound derivatives have been shown to affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound derivatives can interact with transporters and binding proteins, facilitating their uptake and distribution . These interactions can affect the localization and accumulation of the compound within specific cellular compartments, influencing its efficacy and potency .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound derivatives can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUSWADWJLLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=CC=CN32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177957 | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
234-95-7 | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do pyrrolo[1,2-a]quinoxalines interact with biological targets?
A1: The exact mechanism of action varies depending on the specific pyrrolo[1,2-a]quinoxaline derivative and its target. For instance, some derivatives exhibit antimalarial activity by binding to β-hematin, a detoxification pathway utilized by the malaria parasite Plasmodium falciparum. [] This binding disrupts the parasite's ability to neutralize toxic heme, ultimately leading to parasite death.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H8N2, and its molecular weight is 168.19 g/mol.
Q3: What spectroscopic data are available for characterizing pyrrolo[1,2-a]quinoxalines?
A3: Commonly used spectroscopic techniques for characterizing pyrrolo[1,2-a]quinoxalines include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the compound's structure, including the connectivity and environment of hydrogen and carbon atoms. [, , , ]
- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing further structural information. [, ]
Q4: Is there information available about the material compatibility of pyrrolo[1,2-a]quinoxalines?
A4: The available research primarily focuses on the synthesis and biological evaluation of pyrrolo[1,2-a]quinoxalines. Further studies are needed to evaluate their compatibility with various materials.
Q5: What is known about the stability of pyrrolo[1,2-a]quinoxalines under different conditions?
A5: Information on the stability of pyrrolo[1,2-a]quinoxalines under various conditions is limited. Research primarily focuses on synthetic strategies and biological activities. Further investigation is needed to understand their stability profiles.
Q6: Do pyrrolo[1,2-a]quinoxalines possess any catalytic properties?
A6: The available research does not highlight any catalytic properties of pyrrolo[1,2-a]quinoxalines. Their primary focus is on their biological activities and potential as pharmaceutical agents.
Q7: Have computational methods been employed in the study of pyrrolo[1,2-a]quinoxalines?
A7: Yes, computational chemistry and modeling techniques have been used to investigate pyrrolo[1,2-a]quinoxalines. For example, molecular modeling studies have supported the hypothesis that pyrroloquinoxalines exert antimalarial activity by binding to β-hematin. []
Q8: Are there any QSAR models developed for pyrrolo[1,2-a]quinoxalines?
A8: While specific QSAR models are not extensively discussed in the available research, there are studies highlighting the Structure-Activity Relationship (SAR) of pyrrolo[1,2-a]quinoxalines. These studies investigate the impact of structural modifications on the biological activity of these compounds, guiding the design of new derivatives with improved potency and selectivity. [, , , ]
Q9: How do structural modifications of pyrrolo[1,2-a]quinoxalines influence their antimalarial activity?
A9: Research indicates that incorporating a bis(3-aminopropyl)piperazine linker between two this compound units enhances antimalarial activity compared to single units. [] Additionally, the presence of a methoxy group on the this compound nucleus further improves the pharmacological activity. []
Q10: How do structural changes affect the antiproliferative activity of pyrrolo[1,2-a]quinoxalines?
A10: Studies have shown that the presence of a benzylpiperidinyl fluorobenzimidazole group at the C-4 position of the this compound scaffold contributes to enhanced antiproliferative activity. Furthermore, functionalization of the pyrrole ring is also deemed necessary for optimal activity. []
Q11: Are there any specific formulation strategies mentioned for pyrrolo[1,2-a]quinoxalines?
A11: The available research primarily focuses on the synthesis and biological evaluation of pyrrolo[1,2-a]quinoxalines. Specific formulation strategies are not extensively discussed.
Q12: What is the safety profile of pyrrolo[1,2-a]quinoxalines?
A12: While some this compound derivatives show promising in vitro activity against parasites and cancer cell lines, comprehensive toxicological studies are needed to fully assess their safety profile, including potential long-term effects.
Q13: What analytical methods are used to characterize and quantify pyrrolo[1,2-a]quinoxalines?
A13: Various analytical techniques are employed for characterizing and quantifying pyrrolo[1,2-a]quinoxalines, including:
- Spectroscopic methods: NMR, IR, and MS are commonly used for structural elucidation and identification. [, ]
Q14: Is there information available regarding the environmental impact and degradation of pyrrolo[1,2-a]quinoxalines?
A14: The available research primarily focuses on the chemical synthesis and biological activity of pyrrolo[1,2-a]quinoxalines. Further studies are needed to assess their environmental impact and degradation pathways.
Q15: What are some of the milestones in the research of pyrrolo[1,2-a]quinoxalines?
A15: Key milestones include:
- Early synthesis and investigation of their chemical properties. [, , ]
- Identification of promising biological activities, such as antimalarial, antibacterial, and antitumor properties. [, , ]
- Development of novel synthetic methodologies for pyrrolo[1,2-a]quinoxalines, including metal-catalyzed and metal-free approaches. [, , , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





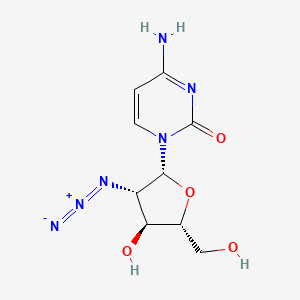
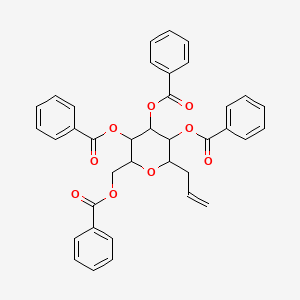
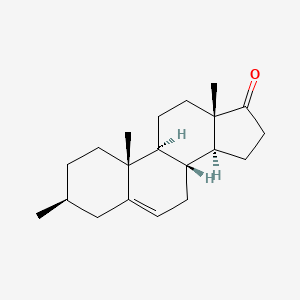
![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)

![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
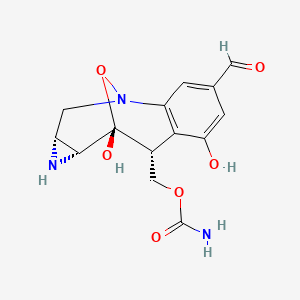
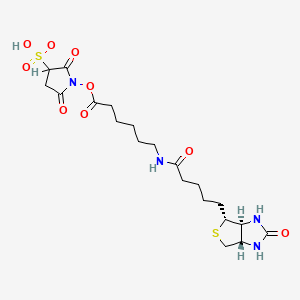
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)
